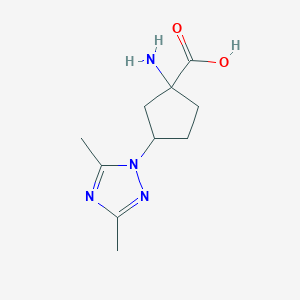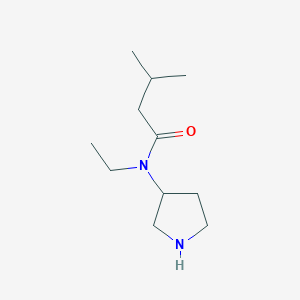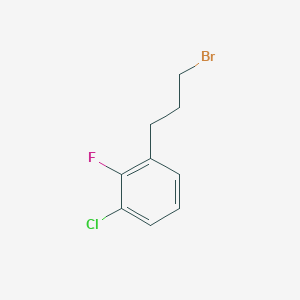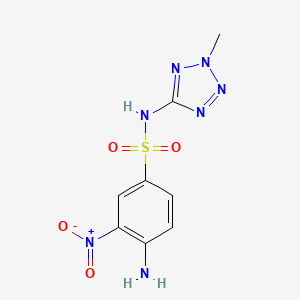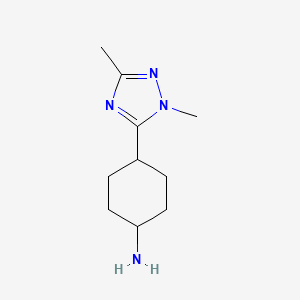
1-(3-Bromopropyl)-4,4-difluoropiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-4,4-difluoropiperidine is an organic compound that features a piperidine ring substituted with a 3-bromopropyl group and two fluorine atoms at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4,4-difluoropiperidine can be synthesized through a multi-step process. One common method involves the initial formation of 4,4-difluoropiperidine, followed by the introduction of the 3-bromopropyl group. The synthesis typically involves:
Step 1: Formation of 4,4-difluoropiperidine by reacting piperidine with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions.
Step 2: Alkylation of 4,4-difluoropiperidine with 1,3-dibromopropane in the presence of a strong base like potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products:
Nucleophilic Substitution: Formation of 1-(3-azidopropyl)-4,4-difluoropiperidine.
Elimination Reactions: Formation of 4,4-difluoro-1-propylpiperidine.
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of 1-(3-propyl)-4,4-difluoropiperidine.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-4,4-difluoropiperidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: Employed as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-4,4-difluoropiperidine involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The fluorine atoms may enhance the compound’s stability and influence its binding affinity to targets.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Chloropropyl)-4,4-difluoropiperidine
- 1-(3-Iodopropyl)-4,4-difluoropiperidine
- 1-(3-Bromopropyl)-4-fluoropiperidine
Comparison: 1-(3-Bromopropyl)-4,4-difluoropiperidine is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties compared to similar compounds with only one fluorine atom or different halogen substitutions. The difluoro substitution may enhance the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets.
Eigenschaften
Molekularformel |
C8H14BrF2N |
|---|---|
Molekulargewicht |
242.10 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-4,4-difluoropiperidine |
InChI |
InChI=1S/C8H14BrF2N/c9-4-1-5-12-6-2-8(10,11)3-7-12/h1-7H2 |
InChI-Schlüssel |
FHZZCJPFGZKBGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(F)F)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


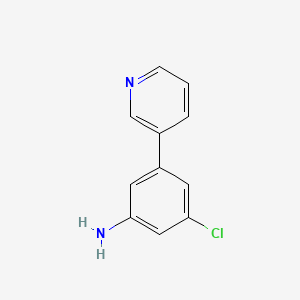
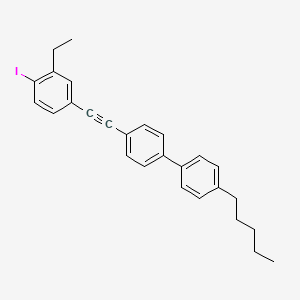
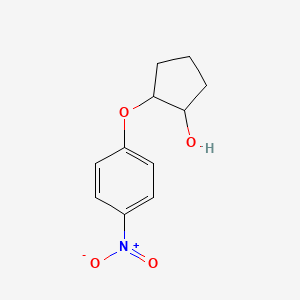
![6,9-Diazaspiro[4.5]decane hydrate dihydrochloride](/img/structure/B13642742.png)
![N-benzyl-N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13642749.png)

![(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13642751.png)
